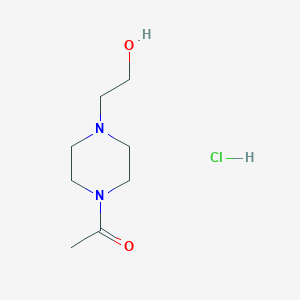

4-氨基-1-(3-氯苯基)-2-吡咯烷酮盐酸盐

描述

Compounds containing a triazole, which comprises three nitrogen atoms and two carbon atoms, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of similar compounds often involves multistep processes characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Molecular Structure Analysis

The structure of similar compounds is often investigated using computational Density Functional Theory (DFT) and related methodologies, which have not extensively been used in the examination of such compounds . A single-crystal X-ray diffraction (SCXRD) analysis is usually performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

The reactions of similar compounds often involve the formation of various types of energies contributing to the supramolecular architecture of the molecules within the crystal .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various spectral and elemental analyses .科学研究应用

吡咯烷酮在药物发现中的应用

吡咯烷酮及其衍生物在药物化学中很突出,因为它们是新型生物活性化合物通用的支架。这些结构被药物化学家广泛用于获得治疗人类疾病的化合物。人们对这种支架感兴趣,因为它能够有效地探索药效团空间,这是由于 sp^3 杂化,它有助于分子的立体化学,并通过称为“假旋转”的现象增加了三维覆盖范围 (Li Petri 等,2021)。这篇综述重点介绍了以吡咯烷酮环及其衍生物为特征的目标选择性生物活性分子,包括文献中从 2015 年至今描述的吡咯利嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇。

表面活性剂应用

基于吡咯烷酮的表面活性剂由于其表面活性特性以及与阴离子表面活性剂协同相互作用的能力而表现出重要的工业和学术兴趣。这种相互作用基于吡咯烷酮羰基氧的电负性,它可以接受质子形成假季铵离子。这种离子对通过烷基链之间的疏水键进一步稳定,使吡咯烷酮成为一种多功能取代基,能够通过提高水溶性、相容性和溶解性来增强各种表面活性剂结构的性能 (Login, 1995)。

抗血栓药物开发

竞争性、小分子凝血因子 Xa 抑制剂的开发已经探索了吡咯烷酮衍生物。这些研究工作旨在创造对其他丝氨酸蛋白酶具有极好选择性的有效、口服生物可用的抑制剂,证明了基于吡咯烷酮的结构在为急性和长期治疗应用创造有效抗凝剂中至关重要的作用 (Pauls 等,2001)。

作用机制

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines, suggesting that they may have potential as anticancer agents .

安全和危害

未来方向

The future directions of research on similar compounds often involve the development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring, which would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

生化分析

Biochemical Properties

4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride can affect neurotransmission and potentially modulate neurological functions. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play essential roles in regulating cellular responses to external stimuli. Furthermore, 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . For example, this compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride may act as an allosteric modulator, altering the conformation of target proteins and affecting their function. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but its degradation can occur over time, especially in the presence of light and heat. Long-term studies have shown that prolonged exposure to 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often dose-dependent and may vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride vary with different dosages . Low to moderate doses of this compound have been shown to produce beneficial effects, such as enhanced cognitive function and neuroprotection. High doses can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. The threshold for these effects depends on the specific animal model and the duration of exposure. It is essential to carefully monitor dosage levels to avoid potential toxicity and ensure the desired outcomes in experimental studies.

Metabolic Pathways

4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain biological activity. The metabolic flux and levels of specific metabolites can be influenced by factors such as enzyme expression and the availability of cofactors. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride.

Transport and Distribution

The transport and distribution of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into target cells. Once inside the cells, 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular distribution of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride can influence its interactions with biomolecules and its overall biological activity.

属性

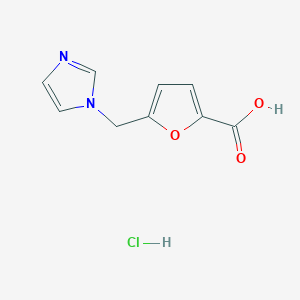

IUPAC Name |

4-amino-1-(3-chlorophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWNZBHBXRFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3087650.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)

![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)